Bedoradrine sulfate Bedoradrine sulfate Bedoradrine sulfate is a β2-adrenoceptor agonist potentially for the treatment of asthma.
Brand Name: Vulcanchem
CAS No.: 194785-31-4
VCID: VC0520695
InChI: InChI=1S/2C24H32N2O5.H2O4S/c2*1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27;1-5(2,3)4/h2*4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3;(H2,1,2,3,4)/t2*20-,23-;/m00./s1
SMILES: CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O
Molecular Formula: C48H66N4O14S
Molecular Weight: 955.1 g/mol

Bedoradrine sulfate

CAS No.: 194785-31-4

Cat. No.: VC0520695

Molecular Formula: C48H66N4O14S

Molecular Weight: 955.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bedoradrine sulfate - 194785-31-4

CAS No. 194785-31-4
Molecular Formula C48H66N4O14S
Molecular Weight 955.1 g/mol
IUPAC Name 2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid
Standard InChI InChI=1S/2C24H32N2O5.H2O4S/c2*1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27;1-5(2,3)4/h2*4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3;(H2,1,2,3,4)/t2*20-,23-;/m00./s1
Standard InChI Key VPCOODFYDJWLHD-YMZXMBPUSA-N
Isomeric SMILES CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O
SMILES CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O
Canonical SMILES CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O
Appearance Solid powder

Chemical Properties and Structure

Bedoradrine sulfate (CAS Number: 194785-31-4) belongs to a class of compounds known as beta2-adrenergic receptor agonists. It is also identified by several alternative names including MN-221 sulfate, KUR-1246, and UNII P875C0DV2V .

The compound possesses the following chemical properties:

PropertyValue
Chemical FormulaC48H66N4O14S
Molecular Weight (Average)955.13 g/mol
Molecular Weight (Monoisotopic)954.429623995 g/mol
Alternative FormulaC24H33N2O7S0.5
Alternative Molecular Weight477.56 g/mol
InChI KeyVPCOODFYDJWLHD-YMZXMBPUSA-N

The IUPAC name of bedoradrine sulfate is bis(2-{[(7S)-7-{[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino}-5,6,7,8-tetrahydronaphthalen-2-yl]oxy}-N,N-dimethylacetamide); sulfuric acid . Its chemical structure features two identical molecular units attached to a sulfuric acid molecule, with each unit containing a tetrahydronaphthalene ring system with hydroxy groups and a dimethylacetamide moiety.

Pharmacological Properties

What distinguishes bedoradrine sulfate from other beta-agonists is its exceptional selectivity for beta2-adrenergic receptors. This selectivity profile potentially reduces unwanted cardiac effects that can occur with less selective agents .

The key pharmacological characteristics include:

  • High beta2 potency with EC50 of approximately 3 nM

  • High beta2 selectivity with a beta2/beta1 ratio greater than 800

  • Administration via intravenous route rather than inhalation

  • Elimination half-life of approximately 10 hours, consistent across multiple doses

The comparative receptor selectivity of bedoradrine versus other commonly used beta-agonists demonstrates its superior targeting ability:

Test Drugbeta1 IC50 (M)beta2 IC50 (M)Beta2-adrenoceptor Selectivity (IC50 for beta1 / IC50 for beta2)
Levalbuterol7.40E-061.40E-065.3
Albuterol9.40E-061.60E-065.9
Terbutaline6.00E-056.50E-069.2
Bedoradrine5.90E-061.40E-0742.4

This table clearly demonstrates that bedoradrine has at least 4-fold greater beta2 versus beta1 selectivity compared to terbutaline, albuterol, and levalbuterol .

Mechanism of Action

Bedoradrine sulfate functions as a beta2-adrenergic receptor agonist, binding selectively to these receptors in airway smooth muscle. When activated, these receptors initiate a cascade of cellular events leading to bronchodilation:

  • Activation of adenylyl cyclase

  • Increased production of cyclic adenosine monophosphate (cAMP)

  • Activation of protein kinase A

  • Decreased intracellular calcium concentrations

  • Relaxation of bronchial smooth muscle

  • Improved airflow and bronchodilation

The high selectivity for beta2 receptors minimizes effects on cardiac tissues (which predominantly express beta1 receptors), potentially reducing cardiovascular side effects such as tachycardia .

Clinical Studies in COPD

Bedoradrine sulfate has been evaluated in patients with chronic obstructive pulmonary disease (COPD) with promising results. A dose-ranging study examined three dose levels in patients with stable, moderate-to-severe COPD .

The study design involved:

  • 16 patients with stable, moderate-to-severe COPD

  • Randomization to receive either bedoradrine or placebo in a 3:1 ratio

  • Doses evaluated: 300 μg, 600 μg, and 1200 μg IV

  • Administration protocol: half the dose given over 15 minutes, followed by the remaining dose over 45 minutes (total 1-hour infusion)

The results showed significant improvement in lung function:

DoseFEV1 Change from BaselineStatistical Significance vs. Placebo
300 μg9.2% increaseNot significant
600 μg16.2% increaseP = 0.02
1200 μg21.5% increaseP = 0.025
Placebo4% decrease-

Notably, bedoradrine at doses of 600 μg and 1200 μg improved lung function for at least 6 hours compared with placebo, suggesting sustained efficacy from a single infusion .

Other Clinical Investigations

According to the available data, bedoradrine has been investigated for several other indications, including:

  • Status asthmaticus (preclinical stage)

  • Premature obstetric labor (Phase 3)

The development status for these indications shows varying levels of progress, with chronic obstructive pulmonary disease (COPD) research reaching Phase 3 clinical trials in the United States .

Therapeutic Applications

Based on clinical research findings, bedoradrine sulfate shows promise for several therapeutic applications:

  • Treatment of acute exacerbations of asthma

  • Management of acute symptoms in chronic obstructive pulmonary disease (COPD)

  • Potential application in status asthmaticus (under investigation)

  • Possible utility in managing premature obstetric labor (under investigation)

The intravenous administration route may provide advantages in acute care settings where patients may be unable to effectively use inhaled medications due to the severity of their respiratory distress .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator